molecular formula C20H14N2O2S B5115960 N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]benzamide

N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]benzamide

Cat. No.: B5115960
M. Wt: 346.4 g/mol
InChI Key: GREUNFYOZCFERP-UHFFFAOYSA-N
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Description

N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]benzamide, commonly known as DBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of DBF is not fully understood. However, it has been proposed that DBF may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication. DBF has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DBF has been shown to exhibit both biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including tyrosine kinase and cyclooxygenase-2. DBF has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, DBF has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

DBF has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DBF has also been shown to exhibit high selectivity towards cancer cells, making it a potential candidate for targeted cancer therapy. However, DBF has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. In addition, DBF has not been extensively studied for its toxicity and pharmacokinetic properties.

Future Directions

There are several future directions for the study of DBF. One potential direction is to investigate the structure-activity relationship of DBF and its derivatives. This can help to identify the key structural features that are responsible for its biological activity. Another potential direction is to study the pharmacokinetic properties of DBF, such as its absorption, distribution, metabolism, and excretion. This can help to optimize the dosing regimen and improve the bioavailability of DBF. Finally, further studies are needed to evaluate the toxicity of DBF and its derivatives, as well as their potential applications in the treatment of various diseases.

Synthesis Methods

DBF is synthesized by reacting 3-aminodibenzo[b,d]furan with carbon disulfide and benzoyl chloride in the presence of a base. The reaction yields DBF as a yellow crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

DBF has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. DBF has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been reported to inhibit the replication of hepatitis B virus and herpes simplex virus.

Properties

IUPAC Name

N-(dibenzofuran-3-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c23-19(13-6-2-1-3-7-13)22-20(25)21-14-10-11-16-15-8-4-5-9-17(15)24-18(16)12-14/h1-12H,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREUNFYOZCFERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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